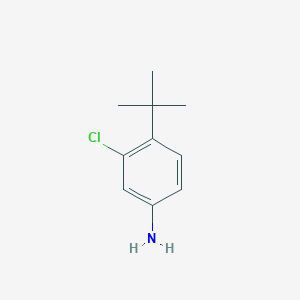

4-tert-Butyl-3-chloroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-tert-butyl-3-chloroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFMUKZISSXYPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Tert Butyl 3 Chloroaniline and Its Derivatives

Direct Synthesis Strategies for 4-tert-Butyl-3-chloroaniline

The synthesis of 4-tert-butyl-3-chloroaniline can be approached through several strategic pathways. These methods focus on constructing the target molecule by either introducing the amine group onto a pre-existing chloro-tert-butyl-substituted benzene (B151609) ring or by selectively chlorinating a tert-butylaniline precursor.

Aromatic Amination Approaches

A primary strategy for synthesizing aromatic amines is the reduction of a corresponding nitroaromatic compound. This approach is highly effective for preparing 4-tert-butyl-3-chloroaniline. The synthesis begins with a suitable starting material, 4-tert-butyl-1-chlorobenzene, which undergoes nitration. The resulting intermediate, 4-tert-butyl-2-chloro-1-nitrobenzene, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding the final product.

Commonly used methods for this reduction include catalytic hydrogenation. For instance, the hydrogenation of a related compound, 3-nitrochlorobenzene, is often carried out in the liquid phase using noble metal catalysts like platinum, sometimes in combination with metal oxides to prevent dehalogenation. chemicalbook.com A similar process can be applied for the synthesis of 4-tert-butyl-3-chloroaniline.

Table 1: Aromatic Amination via Nitro Group Reduction

| Starting Material | Reagents/Catalyst | Conditions | Product |

| 4-tert-butyl-2-chloro-1-nitrobenzene | H₂, Pt catalyst, Ethanol | 20°C, 7500.75 Torr, 8 h | 4-tert-Butyl-3-chloroaniline |

Regioselective Chlorination of Tert-Butylaniline Precursors

An alternative route involves the direct, regioselective chlorination of a tert-butylaniline precursor, typically 4-tert-butylaniline (B146146). The primary challenge in this approach is controlling the position of chlorination. The amino group is a strong activating group and an ortho, para-director. Since the para position is blocked by the bulky tert-butyl group, direct chlorination would preferentially occur at the ortho position (position 2).

To achieve the desired chlorination at the meta position (position 3), the directing influence of the amino group must be modulated. This is often accomplished by using a protecting group. For example, the amino group of 4-tert-butylaniline can be acetylated to form N-(4-tert-butylphenyl)acetamide. The resulting amide group is still an ortho, para-director but is less activating, and its steric bulk can help influence the regioselectivity of the subsequent chlorination step. After chlorination, the acetyl protecting group is removed by hydrolysis to yield the target 4-tert-butyl-3-chloroaniline. Reagents like N-chlorosuccinimide (NCS) can be used for such chlorinations, sometimes with catalytic activation. nsf.gov

Synthesis of Chemically Related Chloroaniline and Tert-Butylaniline Derivatives

The synthetic principles applied to 4-tert-butyl-3-chloroaniline are also relevant to a broader class of related compounds. Understanding the synthesis of functionalized 3-chloroanilines and N-substituted tert-butyl-anilines provides a wider context for the chemical utility of these structural motifs.

Preparation of Functionalized 3-Chloroaniline (B41212) Intermediates for Downstream Derivatization

3-Chloroaniline is a versatile intermediate used in the synthesis of various products, including pharmaceuticals, dyes, and agricultural chemicals. It can be prepared by the reduction of m-chloronitrobenzene. The reactivity of 3-chloroaniline allows for various functionalization reactions.

A notable example is the synthesis of thiocarbamide (thiourea) derivatives. In a recent study, 3-chloroaniline was first protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. gsconlinepress.com The protected intermediate then underwent condensation with various substituted thioureas. Subsequent deprotection of the amine group yielded novel 3-(substituted-thiocarbamido)-aniline derivatives. gsconlinepress.com This process highlights how the reactivity of the aniline (B41778) nitrogen can be managed to build more complex molecules. 3-chloroaniline also participates in copper-catalyzed cross-coupling reactions to form N-aryl anthranilic acids, demonstrating its utility as a building block. nih.gov

Table 2: Functionalization of 3-Chloroaniline

| Starting Material | Reaction | Reagents | Product Type |

| 3-Chloroaniline | Protection, Condensation, Deprotection | 1. (Boc)₂O 2. Substituted Thiourea (B124793) 3. 4M HCl in Methanol (B129727) | 3-(substituted-thiocarbamido)-aniline derivatives gsconlinepress.com |

| 2-Chlorobenzoic acid + 3-Chloroaniline | Copper-Catalyzed Amination | Cu/Cu₂O, K₂CO₃ | N-(3-chlorophenyl)anthranilic acid nih.gov |

Synthetic Routes to N-Substituted Tert-Butyl-Aniline Analogues

N-substituted tert-butyl-aniline analogues are valuable in various fields, including pharmaceutical research. A common route to these compounds is the N-alkylation or N-arylation of a tert-butylaniline.

For example, N-Benzyl-4-(tert-butyl)aniline can be synthesized by reacting 4-tert-butylaniline with benzyl (B1604629) chloride in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. This reaction is typically performed in a solvent such as toluene (B28343) under reflux conditions. Similarly, more complex N-aryl derivatives can be prepared using modern cross-coupling methodologies. Copper-catalyzed Ullmann-type couplings, for instance, have been used to react 4-tert-butylaniline with brominated heterocyclic compounds to generate advanced intermediates for potential drug candidates. mdpi.com

Table 3: Synthesis of N-Substituted Tert-Butyl-Aniline Analogues

| Aniline Precursor | Coupling Partner | Reagents/Catalyst | Conditions | Product Example |

| 4-tert-Butylaniline | Benzyl chloride | NaOH or K₂CO₃ | Toluene, Reflux | N-Benzyl-4-(tert-butyl)aniline |

| 4-tert-Butylaniline | 3-Bromo-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine | CuI, L-1 ligand, K₂CO₃ | Microwave, 80°C | N-(4-(tert-Butyl)phenyl)-5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine mdpi.com |

Protective Group Strategies in Aniline Synthesis

Protecting groups are indispensable tools in the multi-step synthesis of complex organic molecules, particularly anilines. The amino group in aniline is highly reactive and can undergo undesirable side reactions. utdallas.edu Furthermore, under acidic conditions, the amino group is protonated to form an ammonium (B1175870) ion (-NH₃⁺), which is a meta-directing group, altering the intended regiochemical outcome of electrophilic aromatic substitution reactions. utdallas.edu

To circumvent these issues, the amino group is often temporarily converted into a less reactive functional group, such as an amide. The acetyl group (CH₃CO-) and the tert-butyloxycarbonyl (Boc) group are two of the most common amine protecting groups.

Acetyl Protection : Aniline can be treated with acetic anhydride (B1165640) to form acetanilide (B955). The resulting amide is less nucleophilic and its steric bulk favors para-substitution. utdallas.edu The acetyl group can be removed at the end of the synthetic sequence by hydrolysis.

Boc Protection : The Boc group is widely used due to its stability to most nucleophiles and bases, and its ease of removal under mildly acidic conditions. organic-chemistry.org It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. fishersci.co.uk Cleavage of the Boc group is often achieved using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or aqueous HCl. gsconlinepress.comfishersci.co.uk This strategy allows for orthogonal protection schemes where other protecting groups sensitive to acid but stable to base (like Fmoc) can be used elsewhere in the molecule. organic-chemistry.org

The use of protecting groups adds steps to a synthesis but provides essential control over reactivity and selectivity, ultimately enabling the successful preparation of complex target molecules. rsc.orgresearchgate.net

Table 4: Common Protecting Groups for Anilines

| Protecting Group | Reagent for Protection | Conditions for Deprotection | Key Features |

| Acetyl (Ac) | Acetic anhydride | Acid or base hydrolysis | Reduces reactivity; directs para-substitution utdallas.edu |

| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA, HCl) organic-chemistry.orgfishersci.co.uk | Stable to bases and nucleophiles; mild removal organic-chemistry.org |

Application of Di-tert-Butyl Dicarbonate (Boc) for Amine Protection

In multistep organic synthesis, the temporary protection of reactive functional groups is a critical strategy. For anilines, the amino group's nucleophilicity and basicity often necessitate protection to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, mild acidic conditions. total-synthesis.com

The standard method for introducing the Boc group onto an aniline, including 3-chloroaniline, involves its reaction with di-tert-butyl dicarbonate (Boc₂O). total-synthesis.comgsconlinepress.comgsconlinepress.com This transformation can be conducted under aqueous or anhydrous conditions. organic-chemistry.org While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (B128534) or an inorganic base such as sodium hydroxide is common to neutralize the acidic byproducts. total-synthesis.com The reaction mechanism involves the nucleophilic attack of the aniline's amino group on one of the carbonyl carbons of the Boc anhydride, leading to the formation of the stable N-Boc carbamate. total-synthesis.com

Recent methodologies have focused on improving the efficiency and environmental footprint of the Boc protection step. For instance, the use of recyclable solid acid catalysts like Amberlite-IR 120 has been shown to facilitate the N-tert-butoxycarbonylation of various anilines under solvent-free conditions, often achieving high yields in minutes. derpharmachemica.com

Table 1: Selected Methods for Boc Protection of Amines

| Amine Substrate | Reagent | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| 3-Chloroaniline | Di-tert-butyl dicarbonate | - | Water | Stir, 4 hrs | - | gsconlinepress.comgsconlinepress.com |

| Aniline | Di-tert-butyl dicarbonate | Amberlite-IR 120 | Solvent-free | Room Temp, <1 min | 99% | derpharmachemica.com |

| Various Amines | Di-tert-butyl dicarbonate | - | 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) | Room Temp | High | organic-chemistry.org |

| Various Amines | Di-tert-butyl dicarbonate | NaOH | Aqueous | - | High | total-synthesis.com |

Selective Deprotection Methodologies

The removal of the Boc group is typically accomplished under acidic conditions, which trigger the fragmentation of the carbamate. total-synthesis.com Standard reagents for this deprotection include strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane, or hydrogen chloride (HCl) in methanol or ethyl acetate. total-synthesis.comwikipedia.org The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation, which subsequently deprotonates to form gaseous isobutene. The resulting carbamic acid readily decarboxylates to liberate the free amine. total-synthesis.com

Selective deprotection is crucial when multiple protecting groups are present in a molecule. The acid-lability of the Boc group makes it orthogonal to base-labile groups (e.g., Fmoc) and groups removed by hydrogenolysis (e.g., Cbz). total-synthesis.com Furthermore, methodologies have been developed for selective Boc removal under specific conditions. For example, thermal N-Boc deprotection in continuous flow allows for the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.org Milder, non-acidic methods have also been reported, such as the use of oxalyl chloride in methanol, which can deprotect a wide range of N-Boc compounds at room temperature. researchgate.netrsc.org Another green approach utilizes Brønsted acidic deep eutectic solvents (DES), which act as both the reaction medium and catalyst for efficient Boc removal. mdpi.com

Catalytic Approaches in Aniline Functionalization

Catalytic methods offer powerful tools for the direct functionalization of the 4-tert-butyl-3-chloroaniline core, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable for aryl functionalization. For a substrate like 4-tert-butyl-3-chloroaniline, the chloro-substituent provides a handle for such transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming C(aryl)-N bonds. libretexts.org It enables the coupling of aryl halides, including less reactive aryl chlorides, with a wide range of amines. The catalytic cycle typically involves a Pd(0) species that undergoes oxidative addition into the aryl-chloride bond, followed by amine binding, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.orgwuxiapptec.com The choice of phosphine (B1218219) ligand is critical for the success of coupling unreactive aryl chlorides. wuxiapptec.com This reaction can be used to introduce diverse secondary or tertiary amine functionalities onto the 4-tert-butylphenyl ring of a deprotected aniline starting material.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction forges C(aryl)-C(aryl) bonds by coupling an aryl halide with an organoboron reagent, such as a boronic acid or ester. organic-chemistry.org The coupling of relatively unreactive aryl chlorides like 4-tert-butyl-3-chloroaniline requires robust catalytic systems, often employing electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgresearchgate.net The reaction is highly valuable for synthesizing biaryl structures, which are prevalent in pharmaceuticals and advanced materials. chemrxiv.org The general mechanism involves oxidative addition of the aryl chloride to Pd(0), transmetalation of the organic group from the activated boronic acid (typically activated by a base like K₂CO₃ or K₃PO₄), and reductive elimination. organic-chemistry.org

Table 2: Overview of Key Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Key Components | Typical Catalyst System | Reference(s) |

| Buchwald-Hartwig Amination | C(aryl)-N | Aryl Halide, Amine, Base | Pd(0) or Pd(II) precatalyst, Phosphine Ligand | libretexts.orgwuxiapptec.com |

| Suzuki-Miyaura Coupling | C(aryl)-C | Aryl Halide, Boronic Acid, Base | Pd(0) or Pd(II) precatalyst, Ligand | organic-chemistry.orgchemrxiv.org |

Reductive Amination Protocols for Analog Synthesis

Reductive amination is a powerful and widely used method for forming C-N bonds, typically to synthesize secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones). organic-chemistry.org For synthesizing analogs of 4-tert-butyl-3-chloroaniline, this reaction allows for the introduction of a vast array of alkyl groups onto the nitrogen atom.

The process occurs in two stages: the initial reaction between the aniline and the carbonyl compound forms a hemiaminal intermediate, which then dehydrates to form an imine (or iminium ion). This intermediate is subsequently reduced in situ to the corresponding amine. nih.gov A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices. organic-chemistry.org Catalytic systems, such as [RuCl₂(p-cymene)]₂ with a silane (B1218182) reducing agent, have been developed for highly chemoselective reductive aminations that tolerate numerous functional groups. organic-chemistry.org This one-pot procedure is highly efficient for generating libraries of N-substituted aniline derivatives. researchgate.net

Radical-Mediated Alkylation and Arylation Reactions

Radical chemistry offers unique reactivity patterns, often complementary to traditional ionic pathways. Radical-mediated reactions can be used to functionalize the aniline core in novel ways. While less common than catalytic cross-coupling, radical approaches for C-H functionalization are an emerging field. For instance, methods for the radical-mediated intramolecular C-H alkylation of peptides have been developed under photoredox catalysis, showcasing the potential for complex cyclizations. nih.gov

In the context of substituted anilines, Giese-type reactions represent a classic radical pathway where an alkyl radical adds to an electron-deficient olefin. beilstein-journals.org More direct functionalization can be achieved through specific protocols. For example, catalyst-free N-alkylation has been demonstrated using plasma-microdroplet fusion, which facilitates radical-mediated bond formation. researchgate.net These advanced methods highlight the potential for forming C-C or C-N bonds at positions that might be difficult to access through conventional means.

Stereoselective Synthesis and Chiral Derivatization

While 4-tert-butyl-3-chloroaniline is an achiral molecule, it serves as a valuable starting material for the synthesis of chiral derivatives and complex molecules containing stereocenters.

Stereoselective Synthesis: This involves using the aniline as a building block in reactions that create one or more stereocenters with high selectivity. For example, N-substituted anilines can participate in visible-light-driven stereoselective annulation reactions with alkenes to produce substituted tetrahydroquinolines with complete diastereoselectivity. nih.gov Another powerful method is the diastereoselective reductive amination, where a chiral catalyst, such as a chiral phosphoric acid, controls the stereochemical outcome of the reduction of an imine formed from the aniline, yielding chiral amines with high diastereoselectivity. chemrxiv.org Such strategies are crucial for building the chiral scaffolds found in many biologically active compounds.

Chiral Derivatization: This technique is used for the separation and analysis of enantiomers. It involves reacting a racemic or scalemic amine with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated using standard chromatographic techniques like HPLC. greyhoundchrom.comacs.org The aniline nitrogen of 4-tert-butyl-3-chloroaniline or its derivatives can be reacted with CDAs such as phenyl isothiocyanate (PITC) derivatives or others to form these separable diastereomers. akjournals.comscience.gov This approach is not only useful for preparative separation but also for determining the enantiomeric purity of a chiral amine. akjournals.com

Asymmetric Synthetic Routes to Chiral Anilines

The synthesis of enantiomerically pure chiral anilines and their derivatives is a significant focus in organic chemistry due to their prevalence in biologically active compounds, ligands for asymmetric catalysis, and advanced materials. Chiral anilines, particularly those with axial chirality, have seen a surge in interest. nih.govbeilstein-journals.orgmdpi.com Advanced methodologies for their synthesis often rely on catalytic asymmetric reactions, which can be broadly categorized into several approaches, including the desymmetrization of prochiral substrates and kinetic resolutions of racemic mixtures. nih.govcsic.es

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral biaryl anilines. Chiral phosphoric acids (CPAs), a type of Brønsted acid, are particularly effective. beilstein-journals.org For instance, CPAs have been used to catalyze the atroposelective Povarov reaction, where imines generated from anilines react with alkenes to form chiral tetrahydroquinolines with high enantioselectivity. beilstein-journals.org Another strategy involves the organocatalytic amination of biaryls to introduce a chiral axis. beilstein-journals.org

Metal-catalyzed reactions also play a crucial role. Rhodium(III)-catalyzed C-H activation of anilines, for example, can be used for oxidative annulation with alkynes to produce axially chiral N-isoquinolyl indole (B1671886) derivatives with excellent enantioselectivity. nih.gov Similarly, palladium-catalyzed asymmetric allylic alkylation of anilides has been developed to create atropisomeric anilides. csic.es

A key strategy for accessing chiral anilides is through the kinetic resolution of racemic mixtures. This can be achieved using chiral catalysts or reagents that selectively react with one enantiomer, leaving the other unreacted and thus enriched. nih.govcsic.es For example, a chiral pool approach using a lactic acid derivative has been employed to resolve N-allyl-o-(tert-butyl)aniline, affording the desired anilide with 97% enantiomeric excess after separation of diastereomers. nih.govcsic.es

While direct asymmetric synthesis of a chiral version of 4-tert-butyl-3-chloroaniline is not extensively documented, these established methods can be conceptually applied. A plausible route could involve a catalytic asymmetric C-H functionalization or a kinetic resolution of a suitable precursor. For instance, a derivative of 4-tert-butyl-3-chloroaniline could be subjected to a palladium-catalyzed dynamic kinetic resolution via C-H olefination, a method successful for other N-aryl indoles. csic.es

Table 1: Examples of Catalytic Asymmetric Synthesis of Chiral Anilines

| Catalyst/Method | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Anilines, Benzaldehydes, Alkenyl-2-naphthols | Axially Chiral Tetrahydroquinolines | High | beilstein-journals.org |

| Rhodium(III) / Cramer's Catalyst | Anilines, Alkynes | Axially Chiral N-isoquinolyl Indoles | High | nih.gov |

| Chiral Lithium Amide Base | Prochiral Chromium Arene Complex | Axially Chiral Amides | Up to 97% | nih.gov |

Chiral Auxiliary Applications in Aniline Chemistry

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly reliable and widely used in the synthesis of enantiomerically pure compounds, including derivatives of anilines. wikipedia.orgwiley-vch.de

Several types of chiral auxiliaries have proven effective in aniline chemistry. Oxazolidinones, popularized by David A. Evans, are a prominent class. wikipedia.org An aniline derivative can be acylated with a chiral oxazolidinone, and the resulting N-acyl oxazolidinone can undergo diastereoselective reactions, such as alkylations or aldol (B89426) reactions. The chiral environment created by the auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other. wikipedia.org

Pseudoephedrine is another versatile chiral auxiliary. wikipedia.org When reacted with a carboxylic acid derivative, it forms an amide. The α-proton of this amide can be deprotonated to form a chiral enolate, which then reacts with electrophiles in a highly diastereoselective manner. The stereochemical outcome is controlled by the steric influence of the auxiliary's methyl and hydroxyl groups. wikipedia.org

More recently, sulfinamides, particularly tert-butanesulfinamide, have become a go-to auxiliary for the asymmetric synthesis of chiral amines. acs.orgacs.org Condensation of an aldehyde or ketone with enantiopure tert-butanesulfinamide yields an N-sulfinyl imine. Nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. Subsequent removal of the sulfinyl group affords the chiral primary amine. acs.org This method has been successfully applied to the synthesis of various chiral amines. nih.gov

To synthesize a chiral derivative of 4-tert-butyl-3-chloroaniline, one could envision a strategy employing a chiral auxiliary. For example, 4-tert-butyl-3-chloroaniline could be converted to an imine, which is then reacted with a chiral nucleophile or, more commonly, a derivative could be prepared where the nitrogen is part of a chiral auxiliary system. A hypothetical route could involve the formation of an imine from a related aldehyde and subsequent nucleophilic addition controlled by a chiral auxiliary attached to the nucleophile or the imine itself. wiley-vch.de Alternatively, the aniline could be acylated with a chiral auxiliary-bearing acyl group, followed by a diastereoselective transformation on a part of the molecule.

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Stereocontrol Mechanism | Reference |

|---|---|---|---|

| Evans Oxazolidinones | Alkylation, Aldol Reactions | Chelation control, steric hindrance | wikipedia.org |

| Pseudoephedrine | Alkylation of amides | Steric direction by methyl and hydroxyl groups | wikipedia.org |

| tert-Butanesulfinamide | Addition to N-sulfinyl imines | Chelation control with the incoming nucleophile | acs.orgacs.org |

Chemical Reactivity, Reaction Mechanisms, and Functional Group Transformations

Electrophilic Aromatic Substitution Patterns and Regioselectivity on the Aniline (B41778) Ring

Electrophilic aromatic substitution (SEAr) on the 4-tert-Butyl-3-chloroaniline ring is a complex process due to the competing directing effects of the substituents. wikipedia.org The amino group is a powerful activating group and is ortho, para-directing. wikipedia.orglkouniv.ac.in The tert-butyl group is a weakly activating alkyl group, also ortho, para-directing. wikipedia.orgcolorado.edu Conversely, the chlorine atom is a deactivating group but is also ortho, para-directing due to its lone pairs participating in resonance. lkouniv.ac.in

The positions open for substitution are C2, C5, and C6.

Amino group (-NH2 at C1): Strongly directs electrophiles to positions C2 and C6 (ortho) and C4 (para). Since C4 is blocked by the tert-butyl group, its primary influence is on the ortho positions.

Chloro group (-Cl at C3): Directs electrophiles to positions C2 and C4 (ortho) and C6 (para).

tert-Butyl group (-C(CH3)3 at C4): Directs electrophiles to positions C3 and C5 (ortho) and C1 (para).

The combined influences suggest that positions C2 and C6 are the most electronically activated for electrophilic attack, as they are ortho or para to both the strongly activating amino group and the deactivating chloro group. However, the immense steric hindrance from the adjacent tert-butyl group at C4 and the chloro group at C3 makes substitution at C2 and C5 less favorable. msu.edu Therefore, the most likely position for electrophilic substitution is C6, which is ortho to the powerful amino activating group and para to the chloro directing group, while being the least sterically hindered position.

The regioselectivity can be markedly dependent on the reaction medium's polarity. researchgate.net Studies on meta-substituted anilines have shown that the choice of solvent can tune the outcome of bromination reactions. researchgate.net

Nucleophilic Substitution Reactions and Their Scope

While aromatic rings are generally resistant to nucleophilic substitution, the presence of electron-withdrawing groups can facilitate such reactions, known as nucleophilic aromatic substitution (SNAr). In 4-tert-Butyl-3-chloroaniline, the chloro group can act as a leaving group. However, the ring is not strongly activated towards SNAr because it lacks powerful electron-withdrawing groups like a nitro group positioned ortho or para to the chlorine. cdnsciencepub.comwikipedia.org

Reactions involving the displacement of the chlorine atom typically require harsh conditions or the use of metal catalysts. For instance, alkyl and aryl thiolates are known to displace halogens from unactivated or slightly activated chlorobenzenes. acs.org The reaction of chloroanilines with potassium phenylthiolate has been studied, demonstrating the feasibility of such substitutions. acs.org The reaction of 1-ferrocenylethanol with 4-chloroaniline (B138754), catalyzed by Bi(NO3)3·5H2O, proceeds to give the N-alkylation product, indicating the nucleophilicity of the amine rather than substitution of the chlorine. ineosopen.org

Oxidation and Reduction Chemistry of the Aniline Moiety

The aniline moiety is susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be formed, though these reactions can be complex and lead to polymerization.

Conversely, the most significant reaction related to this compound is the reduction of its corresponding nitro precursor. The synthesis of 4-tert-Butyl-3-chloroaniline typically proceeds via the nitration of 2-chloro-1-tert-butylbenzene, followed by the reduction of the resulting nitro compound, 1-tert-butyl-2-chloro-4-nitrobenzene. This reduction is a crucial step and can be achieved using a variety of reagents. wikipedia.org

Common methods for the reduction of aromatic nitro compounds to anilines include:

Catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.org

Metal-based reductions in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl2) in hydrochloric acid. wikipedia.org

Modern, milder methods, such as using bis(pinacolato)diboron (B136004) (B2pin2) in a methanol (B129727)/water solvent system, which can rapidly reduce aromatic nitro compounds at moderate temperatures. doi.org Other methods involve reagents like sodium hydrosulfite or samarium diiodide. wikipedia.orgorganic-chemistry.org

The chemoselectivity of these reducing agents is a key consideration, as they must reduce the nitro group without affecting the chloro-substituent. organic-chemistry.org

Derivatization Reactions and Formation of Complex Molecular Architectures

The amino group of 4-tert-Butyl-3-chloroaniline serves as a versatile handle for building more complex molecules, including various pharmacologically relevant heterocyclic systems.

Thiocarbamide (thiourea) derivatives are important in medicinal and agricultural chemistry. gsconlinepress.comgrafiati.comgsconlinepress.com They can be synthesized from 4-tert-Butyl-3-chloroaniline by reaction with an appropriate isothiocyanate. The nucleophilic amino group attacks the electrophilic carbon of the isothiocyanate to form the N,N'-disubstituted thiourea (B124793).

A general scheme for this reaction is: Ar-NH₂ + R-N=C=S → Ar-NH-C(=S)-NH-R

Where Ar is the 4-tert-butyl-3-chlorophenyl group and R is an alkyl or aryl substituent. Studies on the synthesis of thiocarbamide derivatives from 3-chloroaniline (B41212) have demonstrated the feasibility of this condensation reaction. gsconlinepress.comresearchgate.netresearcher.life The process may involve protecting the amino group, reacting with a substituted thiourea, and then deprotecting to yield the final product. gsconlinepress.com

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-tert-Butyl-3-chloroaniline | Isothiocyanate (R-NCS) | N-(4-tert-butyl-3-chlorophenyl)-N'-R-thiourea | beilstein-journals.org, researchgate.net |

| Boc-protected 3-chloroaniline | Substituted thiourea | Protected thiocarbamide derivative | gsconlinepress.com |

This table illustrates the general synthetic approach based on analogous reactions.

The aniline functional group is a precursor for the construction of various nitrogen- and sulfur-containing heterocycles.

Tetrazines: 1,2,4,5-tetrazines are valuable in materials science and as reagents in bioorthogonal chemistry. rsc.orgnih.gov While direct synthesis from anilines is not the most common route, anilines can be converted to precursor nitriles (via Sandmeyer reaction) or amidines. An S-induced reaction of aromatic nitriles with hydrazine (B178648) hydrate (B1144303) is a known method for producing unsymmetrically substituted tetrazines. rsc.org This suggests a potential pathway from 4-tert-Butyl-3-chloroaniline to a corresponding tetrazine derivative.

Thiazoles: The thiazole (B1198619) ring is a common feature in many pharmaceuticals. The Hantzsch thiazole synthesis is a classic method involving the reaction of a thioamide with an α-haloketone. bepls.com Anilines like 4-tert-Butyl-3-chloroaniline can be converted into the required thioamide precursor. Alternatively, various one-pot syntheses have been developed. For example, anilines can react with carbon disulfide to form intermediates that, upon reaction with α-halo ketones, yield thiazoline (B8809763) derivatives. rsc.org Other methods involve the reaction of anilines, elemental sulfur, and other components under catalytic conditions to form benzothiazoles. bepls.com

| Starting Material (derived from aniline) | Reagents | Heterocycle Formed | Reference |

| Aromatic Nitrile | Hydrazine Hydrate, Sulfur | 1,2,4,5-Tetrazine | rsc.org |

| Thioamide | α-Haloketone | Thiazole | bepls.com |

| Aniline, CS₂, α-Bromo acylketone | N/A (One-pot) | Thiazoline | rsc.org |

This table outlines general synthetic pathways to heterocycles starting from anilines or their derivatives.

Formation of Benzotriazole (B28993) Hybrid Piperazine (B1678402) Analogs

Mechanistic Investigations of Key Transformations

Mechanistic studies are fundamental to understanding and optimizing chemical reactions. For 4-tert-butyl-3-chloroaniline, these investigations provide insight into the complex pathways of its transformations, revealing the roles of catalysts, the nature of transient species, and the factors governing reaction rates and outcomes.

Elucidation of Catalytic Cycles and Intermediates

The transformation of 4-tert-butyl-3-chloroaniline often involves sophisticated catalytic systems, particularly those based on transition metals like palladium and iron. Elucidating the catalytic cycles and identifying the fleeting intermediates are key to comprehending the reaction pathways.

In many palladium-catalyzed reactions, such as cross-coupling, the catalytic cycle generally begins with the oxidative addition of the aryl halide (in this case, the C-Cl bond of 4-tert-butyl-3-chloroaniline, although C-Br or C-I analogues are more common) to a Pd(0) complex. This forms a Pd(II)-aryl intermediate. Subsequent steps involve coordination of the coupling partner, migratory insertion, and reductive elimination to release the product and regenerate the Pd(0) catalyst. For instance, in Larock heteroannulation, which synthesizes indoles from o-haloanilines and alkynes, the proposed mechanism involves the formation of an arylpalladium intermediate that undergoes alkyne insertion. ub.edu While not specific to 4-tert-butyl-3-chloroaniline, the principles apply. The regioselectivity of such reactions is often controlled by steric and electronic factors within the intermediates. ub.edu

Iron-catalyzed reactions, such as N-H insertion with diazo compounds, also proceed through a defined catalytic cycle. Studies on the reaction between anilines and ethyl diazoacetate (EDA) catalyzed by iron porphyrin complexes suggest the formation of a key iron(II) carbene intermediate. oup.com This highly reactive species then reacts with the aniline's N-H bond to form the insertion product. Competition experiments have shown that for anilines, N-H insertion is overwhelmingly favored over other potential reactions like cyclopropanation. oup.com

In the synthesis of indoles from anilines, a different type of intermediate, an azasulfonium ylid, can be generated. For example, treating an N-chloroaniline with a sulfide (B99878) and then a base can lead to an ylid that rearranges to form a 3-thio-substituted indole (B1671886). google.com The process involves the initial formation of an N-chloroaniline from the parent aniline using a reagent like tert-butyl hypochlorite. google.com

Some multicomponent reactions also utilize aniline derivatives. A strategy for synthesizing chromeno[4,3-b]pyrrol-4(1H)-ones involves the reaction of a coumarin, an aniline, and an isocyanide to form an α-amino amidine intermediate. nih.gov This intermediate, though potentially labile, can be cyclized in a subsequent step to yield the final heterocyclic product. nih.gov

Table 1: Examples of Intermediates in Reactions Involving Aniline Derivatives This table is generated based on reaction mechanisms for the broader class of aniline compounds, as specific intermediate studies for 4-tert-butyl-3-chloroaniline are not detailed in the provided sources.

| Reaction Type | Key Intermediate(s) | Catalyst/Reagent Example |

| Palladium-Catalyzed Cross-Coupling | Aryl-Pd(II) complex | Pd(0) species |

| Iron-Catalyzed N-H Insertion | Iron(II) carbene | Iron Porphyrin |

| Indole Synthesis (Gassman/related) | Azasulfonium ylid | tert-Butyl hypochlorite, sulfide, base |

| Multicomponent Reaction | α-Amino amidine | Isocyanide, coumarin |

Studies of Rate-Determining Steps and Transition States

For E2 elimination reactions, the nature of the transition state can vary significantly, ranging from "Elcb-like" (with significant carbanionic character) to "E1-like" (with significant carbocationic character), depending on the substrates and reagents. cdnsciencepub.com Studies on the elimination reactions of 2-phenylethyldimethylanilinium ions showed that changes in the leaving group (the substituted aniline) primarily affect the transition state structure in a direction perpendicular to the reaction coordinate on a More O'Ferrall-Jencks plot. cdnsciencepub.com

Computational studies are powerful tools for mapping reaction pathways and locating transition states. For the reduction of ketones by lithium aluminum hydride, ab initio calculations have been used to locate the transition state structures, which were found to have reactant-like geometries. acs.org Similarly, in iron-porphyrin-catalyzed cyclopropanation reactions, transition states have been proposed to rationalize the observed diastereoselectivity, where steric interactions between the porphyrin ligand, the olefin substituents, and the incoming carbene are key. oup.com

Isotope effect studies also provide valuable mechanistic information. The absence of a significant kinetic isotope effect can sometimes indicate that the bond cleavage involving the isotope is not part of the rate-determining step. researchgate.net For instance, in the photolysis of some bromophenols, the lack of a carbon isotope effect suggested that C-Br bond cleavage was not the rate-limiting step. researchgate.net

Table 2: Factors Influencing Rate-Determining Steps and Transition States This table summarizes general principles from studies on related amine and aromatic compounds.

| Factor | Influence on RDS / Transition State | Example System |

| Catalyst-Substrate Binding | Coordination of a substrate or intermediate can be the RDS. | Iridium-catalyzed N-alkylation of anilines. acs.org |

| Substituent Electronics | Electron-donating/withdrawing groups alter the energy of intermediates and transition states. | Hammett studies on amine alkylation. acs.org |

| Steric Hindrance | Bulky groups can raise the energy of a transition state, affecting regioselectivity and rate. | Iron-porphyrin catalyzed cyclopropanation. oup.com |

| Leaving Group Ability | The nature of the leaving group influences the position of the transition state on the E1-E2-E1cb spectrum. | E2 elimination from anilinium ions. cdnsciencepub.com |

Influence of Substituents on Electronic Effects and Reactivity

The reactivity of 4-tert-butyl-3-chloroaniline is profoundly influenced by its three substituents: the amino group (-NH2), the chloro group (-Cl), and the tert-butyl group (-C(CH3)3). Their electronic and steric properties dictate the molecule's behavior in chemical reactions.

The amino group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution. chemistrysteps.com This is due to the lone pair of electrons on the nitrogen, which can be donated into the aromatic ring through resonance (a +M or +R effect). This effect strongly outweighs the inductive electron-withdrawing effect (-I effect) of the nitrogen's electronegativity, making the ring electron-rich and highly reactive towards electrophiles. chemistrysteps.com

The tert-butyl group is an alkyl group and is considered electron-donating through an inductive effect (+I effect) and hyperconjugation. wikipedia.org This increases the electron density of the aromatic ring, making it more reactive towards electrophiles. It is also an ortho, para-director. However, its most significant feature is its large steric bulk. wikipedia.org This bulkiness can hinder reactions at the adjacent (ortho) position. In electrophilic substitutions, this often leads to a strong preference for substitution at the para position. wikipedia.org

In 4-tert-butyl-3-chloroaniline, these effects combine:

Basicity: The basicity of the amino group is modulated by the electronic effects of the other substituents. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com The tert-butyl group at position 4 is electron-donating, which would tend to increase basicity compared to aniline. vulcanchem.com Conversely, the chloro group at position 3 is electron-withdrawing, which decreases basicity. fiveable.me The net effect on the pKa will be a balance of these opposing influences.

Reactivity in Electrophilic Aromatic Substitution: The powerful activating effect of the amino group is the dominant factor, making the ring highly susceptible to electrophilic attack. The directing effects of the substituents must be considered together. The -NH2 group directs ortho and para to itself (positions 2 and 6). The -Cl group directs ortho and para to itself (positions 2, 4, and 6). The -tBu group directs ortho and para to itself (positions 1 and 3, which are already substituted). The strongest activating group, -NH2, will primarily control the position of substitution. Therefore, electrophiles are most likely to attack at position 2 or 6, which are ortho to the amino group. Steric hindrance from the adjacent chloro group (at position 3) and the tert-butyl group (at position 4) might influence the ratio of substitution between the C2 and C6 positions.

Table 3: Summary of Substituent Effects in 4-tert-Butyl-3-chloroaniline

| Substituent | Position | Electronic Effect | Directing Effect (for EAS) | Steric Effect |

| -NH₂ | 1 | Strong +M, Weak -I (Overall Activating) | Ortho, Para | Small |

| -Cl | 3 | Strong -I, Weak +M (Overall Deactivating) | Ortho, Para | Medium |

| -C(CH₃)₃ | 4 | +I, Hyperconjugation (Activating) | Ortho, Para | Large |

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of hydrogen and carbon atoms within 4-tert-butyl-3-chloroaniline.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of 4-tert-butyl-3-chloroaniline provides characteristic signals that confirm the presence and arrangement of its proton atoms. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, a result of their distinct electronic environments influenced by the chloro, amino, and tert-butyl substituents. The tert-butyl group gives rise to a prominent singlet in the upfield region, integrating to nine protons. The protons of the amine group can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.

Table 1: ¹H NMR Spectral Data for 4-tert-Butyl-3-chloroaniline

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 6.61 - 7.03 | m |

| NH₂ | 3.75 (broad) | s |

| tert-Butyl-H | 1.39 | s |

Note: 'm' denotes multiplet, 's' denotes singlet. Spectral data can vary slightly based on the solvent and spectrometer frequency used.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. Each unique carbon atom in 4-tert-butyl-3-chloroaniline produces a distinct signal. The spectrum will show signals for the six aromatic carbons, with their chemical shifts influenced by the attached functional groups. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups will also have characteristic resonances. The carbon attached to the chlorine atom and the carbon bearing the amino group will exhibit shifts indicative of their respective electronic environments.

Table 2: ¹³C NMR Spectral Data for 4-tert-Butyl-3-chloroaniline

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NH₂ | ~145 |

| Aromatic C-Cl | ~135 |

| Aromatic C-C(CH₃)₃ | ~139 |

| Aromatic CH | 115 - 128 |

| C(CH₃)₃ | ~34 |

| C(CH₃)₃ | ~31 |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques, such as FTIR and Raman spectroscopy, are instrumental in identifying the functional groups present in 4-tert-butyl-3-chloroaniline by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4-tert-butyl-3-chloroaniline displays a series of absorption bands that correspond to the stretching and bending vibrations of its functional groups. Key vibrational frequencies include the N-H stretching of the primary amine, C-H stretching of the aromatic ring and the tert-butyl group, C-N stretching, and C-Cl stretching. The presence of these characteristic bands provides strong evidence for the compound's structure. For instance, the N-H stretching vibrations typically appear as two distinct bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹. The C-Cl stretch is usually found in the fingerprint region of the spectrum.

Table 3: Key FTIR Absorption Bands for 4-tert-Butyl-3-chloroaniline

| Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3400 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2970 |

| C=C Aromatic Ring Stretch | 1500 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-Cl Stretch | 600 - 800 |

Note: These are general ranges and specific peak positions can vary.

Raman Spectroscopy Applications

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. mdpi.comavantierinc.comspectroscopyonline.com In the context of 4-tert-butyl-3-chloroaniline, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the carbon-carbon bonds of the tert-butyl group. mdpi.comavantierinc.com The technique is a powerful tool for material analysis, providing insights into the phases, functions, and defects of various materials. mdpi.com The establishment of Raman spectroscopy has paved the way for a more detailed understanding of materials. mdpi.com It is a non-destructive method that can provide detailed information on the vibrational and rotational modes of molecules. spectroscopyonline.com

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For 4-tert-butyl-3-chloroaniline, with a molecular formula of C₁₀H₁₄ClN, the molecular weight is approximately 183.68 g/mol . achmem.com In the mass spectrum, the molecular ion peak (M⁺) would be observed, and due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), an M+2 peak with an intensity ratio of approximately 3:1 would also be present.

The fragmentation pattern provides further structural confirmation. A common fragmentation pathway involves the loss of a methyl group (CH₃) from the tert-butyl group, resulting in a stable tertiary carbocation. Another significant fragmentation could be the loss of the entire tert-butyl group. Analysis of these fragments helps to piece together the molecular structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the unambiguous determination of the elemental formula. wiley-vch.de

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of 4-tert-Butyl-3-chloroaniline, providing precise mass measurements that allow for the determination of its elemental composition. This technique differentiates the target compound from isobaric interferences, which is essential for definitive structural confirmation.

In HRMS analysis, the exact mass of the protonated molecule [M+H]⁺ of 4-tert-Butyl-3-chloroaniline (C₁₀H₁₄ClN) is calculated and compared against the measured mass. For instance, in the analysis of related chloroaniline derivatives, HRMS has been used to confirm elemental compositions with high accuracy, often within a few parts per million (ppm). americanpharmaceuticalreview.com This level of precision is indispensable for distinguishing between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments further corroborates the structure. Key fragmentation pathways for substituted anilines typically involve the loss of the tert-butyl group or cleavage of the aromatic ring, providing structural insights. While specific HRMS fragmentation data for 4-tert-Butyl-3-chloroaniline is not extensively published, analysis of similar structures, such as N-(3-Chlorophenyl) derivatives, demonstrates the power of HRMS in identifying characteristic fragments and confirming the molecular structure. nih.gov

Table 1: Theoretical HRMS Data for 4-tert-Butyl-3-chloroaniline

| Ion | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₅ClN⁺ | 184.0893 |

| [M]⁺˙ | C₁₀H₁₄ClN⁺˙ | 183.0815 |

Data is theoretical and serves as a reference for experimental analysis.

Liquid Chromatography–Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the separation, detection, and quantification of 4-tert-Butyl-3-chloroaniline in complex matrices. measurlabs.commdpi.com This method is particularly valuable for analyzing process impurities, degradation products, or for bioanalytical monitoring. americanpharmaceuticalreview.comnih.gov The initial chromatographic separation resolves the target analyte from other components in the mixture, which is crucial for accurate mass analysis and quantification. mdpi.com

Following separation, the compound is ionized, typically using electrospray ionization (ESI), and subjected to tandem mass spectrometry. nih.gov In MS/MS, the precursor ion corresponding to 4-tert-Butyl-3-chloroaniline is selected and fragmented to produce a characteristic pattern of product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides high selectivity and sensitivity for quantitative analysis. mdpi.com

Studies on various aromatic amines demonstrate the utility of LC-MS/MS in detecting these compounds at very low levels (ng/mL) in diverse samples like environmental water or biological fluids. nih.gov The method's ability to separate isomers and quantify specific compounds makes it indispensable in pharmaceutical development and safety assessment. americanpharmaceuticalreview.commeasurlabs.com For example, methods have been developed for the analysis of 3-chloroaniline (B41212) and 4-chloroaniline (B138754) in human urine, showcasing the technique's applicability for related compounds. nih.gov

Table 2: Representative LC-MS/MS Parameters for Aromatic Amine Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase (e.g., C18, Biphenyl) | nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) formate) and organic solvent (e.g., acetonitrile, methanol) | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive | nih.gov |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

These are general parameters and would require optimization for the specific analysis of 4-tert-Butyl-3-chloroaniline.

X-ray Crystallography for Solid-State Molecular Conformation

Crystal Structure Determination and Analysis of Packing Arrangements

To perform X-ray crystallography, a suitable single crystal of the compound is required. wikipedia.org This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. wikipedia.orgyoutube.com The analysis of this pattern allows for the generation of an electron density map, from which the positions of the individual atoms can be determined. wikipedia.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding)

The arrangement of molecules in the crystal lattice is directed by non-covalent intermolecular interactions. researchgate.net For 4-tert-Butyl-3-chloroaniline, a primary interaction is expected to be hydrogen bonding involving the amine (-NH₂) group. The hydrogen atoms of the amine can act as hydrogen bond donors, while the nitrogen atom itself can act as a hydrogen bond acceptor.

X-ray diffraction studies allow for the precise measurement of the distances and angles of these hydrogen bonds, which are crucial for understanding the stability of the crystal structure. wikipedia.org In addition to classical N-H···N or N-H···Cl hydrogen bonds, weaker interactions such as C-H···π interactions may also play a role in stabilizing the crystal packing. The bulky tert-butyl group can significantly influence the packing arrangement, potentially hindering or promoting specific intermolecular contacts. ucr.ac.cr The study of these interactions is fundamental to materials science, as they dictate many of the bulk properties of the crystalline solid. wikipedia.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk For organic molecules like 4-tert-Butyl-3-chloroaniline, the absorption of UV radiation is typically associated with electronic transitions involving π electrons in the aromatic ring and non-bonding (n) electrons on the nitrogen and chlorine atoms. shu.ac.uklibretexts.org

The UV-Vis spectrum of 4-tert-Butyl-3-chloroaniline would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

π → π transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the benzene (B151609) ring.

n → π transitions:* These lower-energy, lower-intensity transitions involve the promotion of a non-bonding electron (from the lone pair on the nitrogen atom) to an antibonding π* orbital of the aromatic ring. shu.ac.uk

The positions (λ_max) and intensities (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the benzene ring. The electron-donating amino group and the electron-withdrawing chloro group, along with the bulky tert-butyl group, will affect the energy levels of the molecular orbitals and thus shift the absorption maxima. The polarity of the solvent can also influence the spectrum; for instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths with increasing solvent polarity. shu.ac.uk While specific spectral data for 4-tert-Butyl-3-chloroaniline was not found in the search results, analysis of related azo dyes and other substituted aromatics confirms these general principles. researchgate.netrsc.org

Table 3: Expected UV-Vis Absorption Bands for Aromatic Amines

| Transition Type | Typical Wavelength Range (nm) | Characteristics |

|---|---|---|

| π → π* | 200-300 | High intensity (High ε) |

| n → π* | >280 | Low intensity (Low ε), Sensitive to solvent polarity |

Data represents typical ranges for substituted anilines and may vary for the specific compound.

Computational Chemistry and Theoretical Investigations of 4 Tert Butyl 3 Chloroaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of molecules like 4-tert-Butyl-3-chloroaniline. These computational methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Applications in Reaction Mechanisms and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties and reaction mechanisms of chemical systems. mdpi.com By solving the Kohn-Sham equations, DFT can accurately model molecular orbital interactions. mdpi.com Hybrid density functionals, such as the widely used B3LYP, are frequently employed to study reaction mechanisms and molecular spectroscopy. mdpi.com

For complex molecules, DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation, which serves as the basis for further calculations like vibrational frequencies and electronic properties. semanticscholar.org For instance, the B3LYP method combined with a 6-311++G(d,p) basis set is a common choice for optimizing geometries and has been shown to produce results that are in good agreement with experimental data from X-ray crystallography. semanticscholar.orgresearchgate.net

DFT is also applied to understand interfacial interactions, such as those between a drug molecule and an excipient, by calculating adsorption energies, charge distributions, and intermolecular forces. mdpi.com This provides a theoretical foundation for optimizing material properties. mdpi.com

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant parameter.

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating that the molecule is more likely to undergo charge transfer interactions. nih.govresearchgate.net Conversely, a larger energy gap points to a more stable and less reactive molecule. researchgate.net

The energies of the HOMO and LUMO orbitals are used to calculate important electronic properties. The ionization potential (IP) and electron affinity (A) can be estimated using the energies of the HOMO and LUMO, respectively (IP = -E_HOMO and A = -E_LUMO). iucr.org These values, in turn, are used to determine other reactivity descriptors.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}phenol | -6.270 | -2.201 | 4.069 | iucr.org |

| 1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone | - | - | 4.02 | researchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | -0.08657 | nih.gov |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the reactive sites within a molecule. iucr.org It illustrates the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. semanticscholar.orgiucr.org

The MEP map uses a color scale to represent the electrostatic potential. Typically, red areas indicate electron-rich regions with a partial negative charge, making them susceptible to electrophilic attack. iucr.org Blue areas, conversely, represent electron-deficient regions with a partial positive charge, which are likely sites for nucleophilic attack. iucr.org Yellow and green colors denote regions that are slightly electron-rich and neutral, respectively. iucr.org

For example, in a study of (E)-2-{[(3-chlorophenyl)imino]methyl}phenol, the MEP map revealed a negative region localized on the oxygen atom of the methylphenol ring, identifying it as a potential site for electrophilic attack. iucr.org The most positive region was found around the hydrogen atom of the Schiff base, suggesting it as a possible site for nucleophilic attack. iucr.org

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Philicity)

Global and local reactivity descriptors derived from conceptual DFT provide a quantitative framework for understanding and predicting chemical reactivity. chemrxiv.org These descriptors are based on how the energy of a molecule changes with the number of electrons. chemrxiv.org

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. Key global descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons. It can be calculated from the HOMO and LUMO energies. iucr.org

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is also calculated from the HOMO and LUMO energies. iucr.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized. iucr.org

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors: These descriptors identify the reactivity of specific atomic sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to predict the most reactive sites for nucleophilic, electrophilic, and radical attacks. chemrxiv.org

Philicity: This is a more recent concept that unifies the treatment of electrophilic, nucleophilic, and radical reactions. acs.org Local philicity is considered a powerful tool for predicting reactivity and selectivity, as it incorporates information from other descriptors like the Fukui function. acs.org

| Compound | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV) | Reference |

|---|---|---|---|---|

| (E)-2-{[(3-chlorophenyl)imino]methyl}phenol | 4.236 | 2.035 | 0.246 | iucr.org |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is essential for understanding the three-dimensional structure of flexible molecules and identifying their most stable conformations. For molecules with rotatable bonds, different spatial arrangements, or conformers, can exist, each with a different energy level. The most stable conformer is the one with the minimum energy. upenn.edu

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are used to perform conformational analysis. These methods can calculate the steric energy of different conformations, helping to identify the most stable one. upenn.edu For instance, in the conformational analysis of cis-1,4-di-tert-butylcyclohexane, energy minimization calculations showed that a twisted boat conformation had a slightly lower steric energy than the chair conformation, making it the more stable form. upenn.edu The presence of bulky groups like the tert-butyl group can significantly influence the preferred conformation due to steric hindrance. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify preferred conformations and the transitions between them. acs.org This is particularly useful for understanding how molecular flexibility influences properties and interactions, such as the binding of a ligand to a biological transporter. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry plays a crucial role in predicting spectroscopic parameters, which can then be validated against experimental data. This synergy between theoretical calculations and experimental measurements provides a powerful approach for structural elucidation and characterization. researchgate.netderpharmachemica.com

DFT calculations are widely used to predict various spectroscopic properties, including:

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can simulate the vibrational spectra of a molecule. semanticscholar.org The calculated frequencies are often scaled to better match the experimental values, and the results are used to assign the vibrational modes observed in the experimental spectra. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. semanticscholar.org A comparison between the calculated and experimental chemical shifts can confirm the molecular structure. semanticscholar.org

Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions of a molecule, which correspond to the absorption bands observed in UV-Vis spectroscopy. researchgate.net This allows for the assignment of the observed absorption bands to specific electronic transitions. researchgate.net

The agreement between the theoretically predicted spectra and the experimental data provides strong evidence for the correctness of the optimized molecular structure and the computational methodology used. derpharmachemica.com Discrepancies between theoretical and experimental results can often be attributed to factors such as the phase of the sample (gas phase for calculations vs. solid or liquid phase for experiments) and intermolecular interactions like hydrogen bonding. derpharmachemica.com

Molecular Docking Studies for Ligand-Receptor Interactions

There are currently no specific molecular docking studies published in the scientific literature that investigate the ligand-receptor interactions of 4-tert-butyl-3-chloroaniline. Computational research often employs molecular docking to predict the binding orientation and affinity of a small molecule to a target protein receptor. Such studies are fundamental in drug discovery and design. For example, docking studies on derivatives like N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine have been conducted to evaluate their potential as enzyme inhibitors. asiapharmaceutics.info Similarly, docking analyses have been performed on various novel compounds that incorporate chloro-phenyl or tert-butylphenyl moieties to understand their binding modes with biological targets. acs.orgnih.govnih.gov However, specific data detailing the binding energy, interacting amino acid residues, or potential protein targets for 4-tert-butyl-3-chloroaniline are not available.

Studies on Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of 4-tert-butyl-3-chloroaniline have not been reported in the available literature. Computational chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are frequently used to calculate NLO properties. tandfonline.comscielo.org.mx These properties include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), which are crucial indicators of a material's potential for applications in optoelectronics and photonics. researchgate.netnih.govrsc.org While the NLO properties of many organic molecules, including various aniline (B41778) derivatives, have been computationally explored to understand structure-property relationships, specific calculated values for 4-tert-butyl-3-chloroaniline are absent from published research.

Thermochemical and Thermodynamic Property Calculations

There is a lack of published computational studies detailing the thermochemical and thermodynamic properties of 4-tert-butyl-3-chloroaniline. Theoretical calculations are a powerful tool for determining properties such as the heat of formation, entropy, Gibbs free energy, and heat capacity. core.ac.ukresearchgate.net Methods like the Benson group additivity method, implemented in software like CHETAH, or quantum chemical calculations can predict these values, which are vital for chemical process design and safety analysis. core.ac.uk While thermodynamic data and calculation methods are available for a wide range of organic compounds, including related substances like chloroanilines and tert-butyl derivatives, specific theoretically derived data for 4-tert-butyl-3-chloroaniline is not documented in the reviewed scientific papers and databases. mdpi.comnih.govmdpi.comchemeo.com

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block for Complex Organic Molecules

Haloaniline derivatives are recognized as important building blocks in the synthesis of polymers, dyes, agricultural chemicals, and pharmaceuticals. rsc.org Specifically, 4-chloroaniline (B138754) is a known intermediate in the production of various herbicides, insecticides, pigments, and azo dyes. rsc.org The presence of both chloro and tert-butyl groups on the aniline (B41778) ring in 4-tert-Butyl-3-chloroaniline provides distinct reactive sites and steric influences, making it a useful precursor for more complex organic structures. The amino group can readily react with aldehydes or ketones to form Schiff bases, while the chloro group can participate in substitution and coupling reactions, such as the Suzuki or Heck reactions, facilitating the creation of intricate molecular frameworks. smolecule.com This dual functionality allows it to be a versatile starting material for multi-step syntheses in medicinal and materials chemistry. smolecule.com

Applications in Specialty Chemical Production and Reagent Development

The industrial utility of chloroanilines extends to the manufacture of chemicals for various sectors. europa.eu For instance, 3-chloroaniline (B41212) is used as an intermediate in producing chemicals for leather treatment, biocides, and pharmaceuticals. europa.eu While specific large-scale applications for 4-tert-Butyl-3-chloroaniline are not widely documented, its structural motifs are found in compounds developed for targeted applications. For example, related biphenyl (B1667301) carboxamides containing the tert-butyl and chloro groups are explored in biological research and materials science for creating liquid crystals and organic semiconductors. smolecule.com Furthermore, the electrochemical oxidation of 4-chloroaniline in the presence of arylsulfinic acids has been studied to produce diaryl sulfone and N-phenylbenzenesulfonamide derivatives, highlighting its role in developing new synthetic methodologies. rsc.org

Research on Chloroaniline Derivatives in Polymer Chemistry

Research into conducting polymers has extensively explored aniline and its derivatives. tubitak.gov.trniscpr.res.in The introduction of substituents onto the aniline ring, such as a chloro group, significantly alters the properties of the resulting polymers, including solubility and conductivity. niscpr.res.inresearchgate.net Studies have been conducted on the chemical and electrochemical polymerization of various chloroaniline isomers, such as o-chloroaniline and m-chloroaniline. tubitak.gov.trasianpubs.orgresearchgate.net

For example, poly(o-chloroaniline) has been synthesized via oxidative polymerization and incorporated into nanocomposites, showing enhanced electrical conductivity and antibacterial properties. nih.gov Similarly, poly(m-chloroaniline) has been synthesized through emulsion polymerization. researchgate.net Copolymers, such as poly(o-toluidine-co-o-chloroaniline), have also been created and show complete solubility in DMSO and generally higher conductivity than the corresponding homopolymers. niscpr.res.in The presence of the electron-withdrawing chloro-substituent can affect the electronic properties and the degree of delocalization in the polymer backbone. asianpubs.org These studies on chloroaniline polymers provide a foundation for understanding how derivatives like 4-tert-Butyl-3-chloroaniline could be used to create new polymeric materials with tailored solubility, thermal stability, and electronic characteristics. tubitak.gov.trasianpubs.org

Development of Photochromic and Thermochromic Materials

Aniline derivatives are central to the development of chromic materials, which change color in response to light (photochromism) or heat (thermochromism). rsc.orgresearchgate.net The most studied examples are N-salicylideneanilines, also known as anils, which are Schiff bases formed from the condensation of salicylaldehyde (B1680747) and aniline derivatives. researchgate.netwiley-vch.de

The chromic behavior of anils is governed by a reversible intramolecular proton transfer. researchgate.net These compounds can exist in different isomeric forms, primarily the enol form and the keto form. rsc.org The process involves the transfer of a proton from the hydroxyl group to the imine nitrogen, which can be triggered by light (photochromism) or heat (thermochromism). rsc.orgresearchgate.netwiley-vch.de

A critical design principle for achieving photochromism in the solid state is related to the molecule's conformation and the available space within the crystal lattice. researchgate.netunito.it Research has established a strong correlation between the dihedral angle (φ) between the two aromatic rings of the salicylideneaniline (B1219908) molecule and its photochromic properties. researchgate.net

Photochromic Behavior: Crystals composed of non-planar molecules, typically with a dihedral angle greater than 30°, tend to be photochromic. unito.itresearchgate.net This non-planar structure provides the necessary free volume for the molecule to undergo the conformational changes required for photoisomerization, often described as a "pedal motion". unito.itresearchgate.net

Non-Photochromic Behavior: Conversely, crystals with nearly planar molecules (dihedral angle < 20°) usually feature dense, closely packed structures. unito.itresearchgate.net This arrangement hinders the necessary rotational motion, rendering the material non-photochromic, although it may still exhibit thermochromism. rsc.orgresearchgate.net

| Dihedral Angle (φ) | Molecular Conformation | Typical Crystal Packing | Observed Property | Reference |

|---|---|---|---|---|

| > 30° | Non-planar / Steric | Loosely Packed | Photochromic | unito.itresearchgate.net |

| 20° - 30° | Intermediate | Variable | Can be either photochromic or non-photochromic | researchgate.net |

| < 20° | Planar | Densely Packed | Non-photochromic (often thermochromic) | unito.itresearchgate.net |